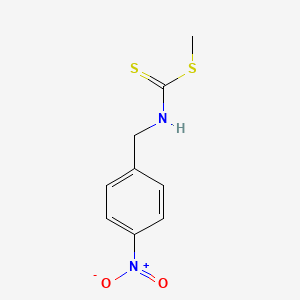

methyl N-(4-nitrobenzyl)dithiocarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

methyl N-[(4-nitrophenyl)methyl]carbamodithioate |

InChI |

InChI=1S/C9H10N2O2S2/c1-15-9(14)10-6-7-2-4-8(5-3-7)11(12)13/h2-5H,6H2,1H3,(H,10,14) |

InChI Key |

BZZRYFYYMTYANR-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N 4 Nitrobenzyl Dithiocarbamate and Analogues

Established Synthetic Routes for Dithiocarbamates

The formation of the dithiocarbamate (B8719985) functional group is typically achieved through a few well-established and robust chemical transformations. These methods provide the foundation for the synthesis of a diverse array of dithiocarbamate derivatives.

Nucleophilic Addition Reactions of Amines with Carbon Disulfide

The cornerstone of dithiocarbamate synthesis is the nucleophilic addition of a primary or secondary amine to carbon disulfide. researchgate.net This reaction, often carried out in the presence of a base, leads to the formation of a dithiocarbamate salt. researchgate.net The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of carbon disulfide, followed by proton transfer to the basic medium.

The choice of the amine precursor directly dictates the N-substituent of the resulting dithiocarbamate. A wide variety of amines, including aliphatic and aromatic, can be employed in this reaction, highlighting its versatility. nih.gov The reaction is typically performed in a suitable solvent, and the resulting dithiocarbamate salt can often be isolated or used in situ for subsequent reactions.

Alkylation Strategies for S-Substitution, including Methyl and 4-Nitrobenzyl Moieties

Following the formation of the dithiocarbamate anion, the introduction of an S-substituent is commonly achieved through alkylation with an appropriate electrophile, such as an alkyl halide. organic-chemistry.org This step is crucial for the synthesis of S-alkyl dithiocarbamates. For the synthesis of methyl N-(4-nitrobenzyl)dithiocarbamate, this would involve the S-methylation of the N-(4-nitrobenzyl)dithiocarbamate anion.

Recent advancements in S-alkylation strategies include the use of alcohols as alkylating agents through a hydrogen borrowing reaction catalyzed by a hydroxyapatite-supported copper nano-catalyst. nih.govresearchgate.net This method is presented as an operationally simple and environmentally benign approach. nih.govresearchgate.net The reaction demonstrates a broad substrate scope with high yields of the S-benzyl/alkyl dithiocarbamates. nih.gov

One-Pot Multicomponent Synthesis Approaches for S-Alkyl Dithiocarbamates

To enhance synthetic efficiency, one-pot multicomponent reactions have been developed for the synthesis of S-alkyl dithiocarbamates. nih.govrsc.org These approaches combine the formation of the dithiocarbamate and the subsequent S-alkylation into a single synthetic operation, avoiding the isolation of intermediates. rsc.org

One such method involves the reaction of N-tosylhydrazones, carbon disulfide, and amines in a transition metal-free one-pot reaction to produce S-alkyl dithiocarbamates in good to excellent yields. nih.govrsc.org Another efficient one-pot, four-component reaction utilizes carbon disulfide, cyclic imines, acid chlorides, and primary or secondary amines to generate dithiocarbamates under mild conditions. acs.orgacs.orgresearcher.life These multicomponent strategies offer advantages in terms of atom economy and reduced reaction times. acs.org A simple and efficient regiospecific method for dithiocarbamate synthesis has also been described through a one-pot, three-component Markovnikov addition reaction of an amine, carbon disulfide, and N-vinylpyrrolidone. thieme-connect.com

Proposed Synthetic Protocols for this compound

Based on the established methodologies, a plausible synthetic route for this compound can be proposed. The synthesis would commence with the reaction of 4-nitrobenzylamine (B181301) with carbon disulfide in the presence of a suitable base, such as sodium hydroxide (B78521) or a tertiary amine, to form the corresponding sodium or triethylammonium N-(4-nitrobenzyl)dithiocarbamate salt.

Following the in situ formation of the dithiocarbamate salt, the reaction mixture would then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the S-methyl group. The desired product, this compound, could then be isolated and purified using standard techniques like crystallization or chromatography.

An alternative one-pot approach could also be envisioned, where 4-nitrobenzylamine, carbon disulfide, and a methylating agent are reacted together in a single step, potentially with a suitable catalyst to facilitate the transformation.

Derivatization Strategies for Structural Modification of Related Dithiocarbamates

The structural framework of dithiocarbamates allows for extensive modification at various positions, enabling the synthesis of a diverse library of analogues.

Modifications at the S-Substituent (e.g., S-benzyl, S-alkyl variations)

The synthesis of N-(4-nitrobenzyl)dithiocarbamate analogues with various S-substituents, such as S-benzyl and other S-alkyl groups, is a versatile process that allows for the exploration of structure-activity relationships. The general and highly efficient method for creating these compounds involves a one-pot, three-component reaction. This reaction typically utilizes an amine, carbon disulfide, and an appropriate alkyl or benzyl (B1604629) halide. organic-chemistry.orgresearchgate.net

The core of this synthesis is the in situ formation of a dithiocarbamate salt from the reaction of the primary or secondary amine with carbon disulfide. This intermediate then undergoes nucleophilic substitution with an electrophile, such as an alkyl or benzyl halide, to yield the final S-substituted dithiocarbamate product. researchgate.netresearchgate.net

A common procedure begins with the reaction of 4-nitrobenzylamine with carbon disulfide in the presence of a base. The resulting dithiocarbamate anion is then reacted with a variety of S-substituents. For the synthesis of S-benzyl variations, different substituted benzyl bromides or chlorides can be introduced to the reaction mixture. rsc.org Similarly, for S-alkyl variations, a range of alkyl halides (e.g., methyl iodide, ethyl bromide) can be used. nih.govrsc.org

The reaction conditions are often mild, and the use of green solvents and catalyst-free conditions has been explored to enhance the environmental friendliness of the synthesis. researchgate.netrsc.org Studies have shown that the yields of these reactions can be quite high, with variations in yield depending on the specific amine and halide used. For instance, reactions involving aliphatic amines and benzyl halides have been reported to produce higher yields compared to those with alkyl halides. researchgate.netresearchgate.net

The versatility of this synthetic approach is highlighted by the wide array of functional groups that can be tolerated on both the N-benzyl and S-alkyl/benzyl moieties, allowing for the creation of a diverse library of N-(4-nitrobenzyl)dithiocarbamate analogues.

Incorporation into Hybrid Molecular Scaffolds (e.g., Phthalazinone-Dithiocarbamate Hybrids)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied to the N-(4-nitrobenzyl)dithiocarbamate scaffold. A notable example is the synthesis of phthalazinone-dithiocarbamate hybrids. These hybrid molecules are designed to integrate the structural features of both phthalazinone and dithiocarbamate moieties, with the goal of producing compounds with enhanced biological activity. nih.govnih.gov

The synthesis of these complex hybrids can be efficiently achieved through a one-pot reaction. This process typically involves reacting an appropriate aminoalkyl phthalazinone derivative with carbon disulfide and a substituted benzyl bromide, such as 4-nitrobenzyl bromide. nih.govnih.gov The reaction is generally carried out in a suitable solvent like dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of methyl N-(4-nitrobenzyl)dithiocarbamate in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, a complete assignment of the proton and carbon signals can be achieved.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

While specific experimental data for this compound is not widely published, the expected ¹H NMR chemical shifts can be predicted based on the analysis of closely related structures, such as 4-nitrobenzyl carbamate (B1207046) and other N-benzyl dithiocarbamates. rsc.orgnih.gov The spectrum would characteristically display signals corresponding to the S-methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the 4-nitrobenzyl group.

The protons of the aromatic ring typically appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded. The benzylic methylene protons would likely appear as a singlet, and the S-methyl protons would also present as a singlet, typically in a more upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| S-CH₃ | ~2.5 - 2.7 | Singlet |

| N-CH₂ | ~4.8 - 5.0 | Singlet |

| Aromatic CH (ortho to CH₂) | ~7.5 | Doublet |

| Aromatic CH (ortho to NO₂) | ~8.2 | Doublet |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments, including CS₂ Peaks

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The dithiocarbamate (B8719985) functional group (NCS₂) is particularly noteworthy, with its carbon atom typically resonating in the range of 195-205 ppm, indicating a significant degree of double bond character in the C-N bond. acs.organalis.com.my

The spectrum will also show signals for the S-methyl carbon, the benzylic methylene carbon, and the four distinct carbons of the 4-nitrophenyl group. The carbon atom attached to the nitro group (ipso-carbon) and the quaternary carbon of the dithiocarbamate group are characteristically weak in intensity.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| S-CH₃ | ~18 - 22 |

| N-CH₂ | ~50 - 55 |

| Aromatic CH (ortho to CH₂) | ~128 - 130 |

| Aromatic CH (ortho to NO₂) | ~123 - 125 |

| Aromatic C (ipso to CH₂) | ~145 - 147 |

| Aromatic C (ipso to NO₂) | ~147 - 149 |

| N-CS₂ | ~195 - 205 |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., ¹¹⁹Sn NMR for Tin(IV) Dithiocarbamate Complexes)

When this compound acts as a ligand to form complexes with metals like tin, advanced NMR techniques such as ¹¹⁹Sn NMR become highly informative. The ¹¹⁹Sn NMR chemical shift is very sensitive to the coordination number and geometry around the tin atom. researchgate.net

For organotin(IV) dithiocarbamate complexes, the coordination environment of the tin center can be determined by the observed chemical shift (δ) range:

Tetra-coordinated (4-coordinate): δ = +200 to -60 ppm

Penta-coordinated (5-coordinate): δ = -90 to -190 ppm

Hexa-coordinated (6-coordinate): δ = -210 to -400 ppm

This technique is crucial for characterizing the structure of such complexes in solution, as the dithiocarbamate ligand can coordinate in various modes (e.g., monodentate, bidentate), leading to different geometries around the metal center.

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and offer detailed information about the functional groups present and the nature of the chemical bonds.

Identification and Analysis of Characteristic Vibrational Frequencies (e.g., Thioureide Band, C-S Vibrations)

The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its structure. Key vibrational frequencies include:

ν(C-N) Thioureide Band: This is one of the most important bands in dithiocarbamates. It appears in the region of 1470-1550 cm⁻¹. ajrconline.org The high frequency of this band, which lies between that of a typical C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹), indicates a significant partial double bond character. ajrconline.org This arises from the delocalization of the nitrogen lone pair electrons into the C-S bonds.

ν(C-S) Vibrations: The carbon-sulfur stretching vibrations are also characteristic. A strong, single band is typically observed around 970-1005 cm⁻¹, corresponding to the asymmetric C-S stretch. analis.com.myajrconline.org The presence of a single strong band in this region is often indicative of a bidentate coordination mode of the dithiocarbamate ligand in metal complexes.

NO₂ Vibrations: The nitro group gives rise to two strong and easily identifiable stretching vibrations: the asymmetric stretch (ν_as) typically found around 1510-1560 cm⁻¹ and the symmetric stretch (ν_s) around 1340-1385 cm⁻¹.

M-S Vibrations: In metal complexes of dithiocarbamates, a new band corresponding to the metal-sulfur stretching vibration (ν(M-S)) appears in the far-infrared region, typically between 350-450 cm⁻¹. analis.com.my

Table 3: Characteristic Infrared Frequencies for Dithiocarbamates and Nitrobenzyl Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| ν(C-N) Thioureide | 1470 - 1550 | Partial double bond character |

| ν_as(NO₂) | 1510 - 1560 | Asymmetric stretch of nitro group |

| ν_s(NO₂) | 1340 - 1385 | Symmetric stretch of nitro group |

| ν(C-S) | 970 - 1005 | Asymmetric C-S stretch |

| ν(M-S) | 350 - 450 | Metal-ligand bond in complexes |

Correlation of Vibrational Spectra with Molecular Structure and Bonding

The positions of the key vibrational bands provide significant insight into the electronic structure and bonding within the dithiocarbamate moiety. The high frequency of the ν(C-N) "thioureide" band is direct evidence of π-bonding within the N-CS₂ fragment. acs.org This delocalization of electrons is a defining feature of dithiocarbamates and influences their coordination chemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

A mass spectrum for this compound is not available in the searched databases. This analysis would be crucial for confirming the molecular weight of the compound (theoretically 242.32 g/mol ) and for determining its fragmentation pattern. Such a pattern would reveal how the molecule breaks apart upon ionization, providing valuable information for structural confirmation and identification in complex mixtures. General fragmentation pathways for similar compounds often involve cleavage at the C-S bonds, loss of the nitro group, and fragmentation of the benzyl (B1604629) moiety, but specific ion masses and relative abundances for the title compound have not been documented.

Single Crystal X-ray Diffraction Studies

There are no published single-crystal X-ray diffraction studies for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Molecular Geometry and Crystal Packing

Without crystallographic data, a definitive elucidation of the molecular geometry, including bond lengths, bond angles, and torsion angles for this compound, cannot be provided. Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, remains undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the specific intermolecular interactions is contingent on available crystal structure data. While compounds containing nitro groups and aromatic rings often exhibit π-π stacking, and N-H groups can participate in hydrogen bonding, the presence, nature, and geometry of these interactions in the solid state of this compound have not been experimentally verified.

Due to the absence of this foundational data, a detailed and accurate article adhering to the specified outline cannot be generated.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the computational and theoretical investigations of This compound that adheres to the specified detailed outline.

While theoretical investigations have been published for structurally related compounds, such as other dithiocarbamate derivatives or different nitroaromatic molecules tandfonline.comresearchgate.netalkafeel.edu.iq, the strict instructions to focus solely on this compound and not introduce information from other examples prevent the use of analogous data.

Generating scientifically accurate content for the requested sections and subsections requires specific, published research data on the target molecule. Without access to such studies, fulfilling the request would lead to speculation or the inclusion of irrelevant information, which would violate the core requirements of the prompt. Therefore, no article can be provided at this time.

Biological and Chemical Activities

Enzyme Inhibition

While specific studies on the enzyme inhibitory activity of methyl N-(4-nitrobenzyl)dithiocarbamate are not prominent in the literature, the dithiocarbamate (B8719985) class of compounds is well-known for its ability to inhibit a variety of enzymes. nih.gov This inhibition is often attributed to their ability to chelate metal ions that are essential for the catalytic activity of metalloenzymes. nih.gov For example, dithiocarbamates have been shown to be potent inhibitors of carbonic anhydrases, which are zinc-containing enzymes. nih.gov The mechanism of inhibition often involves the coordination of the sulfur atoms of the dithiocarbamate to the metal center of the enzyme. nih.gov

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The dithiocarbamate moiety can participate in various reactions, including coordination to metal centers and oxidative coupling to form thiuram disulfides. The nitrobenzyl group can also undergo a range of chemical transformations, most notably the reduction of the nitro group to an amine. This transformation can be a key step in the synthesis of more complex molecules. researchgate.net

Given the known properties of dithiocarbamates and nitroaromatic compounds, this compound could have potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The presence of the nitro group also suggests potential for use in the development of bioreductive prodrugs, where the nitro group is selectively reduced in hypoxic environments, such as those found in solid tumors, to release an active cytotoxic agent. researchgate.net

Coordination Chemistry of Methyl N 4 Nitrobenzyl Dithiocarbamate Analogues

Synthesis of Dithiocarbamate (B8719985) Metal Complexes

The synthesis of metal complexes with dithiocarbamate ligands is typically straightforward. The general method involves the reaction of a soluble salt of the desired metal with a solution of the dithiocarbamate ligand.

Dithiocarbamate ligands readily form complexes with a variety of transition and main group metal ions. A common synthetic route involves the reaction between an aqueous solution of a metallic salt and a solution of the dithiocarbamate ligand. nih.gov The resulting metal dithiocarbamate complex often precipitates from the solution and can be isolated by filtration. sysrevpharm.org This method has been successfully employed for the synthesis of complexes with metal ions such as Fe(II), Zn(II), Mn(II), Cr(II/III), Cd(II), Co(II), Ni(II), Cu(II), Sn(II/IV), Pd(II), Pt(II), and Hg(II). The stoichiometry of the resulting complexes is typically M(R₂dtc)n, where 'n' corresponds to the oxidation state of the metal ion. wikipedia.org For instance, divalent metal ions generally form complexes with a 1:2 metal-to-ligand ratio. sysrevpharm.org

The versatility of dithiocarbamates as ligands stems from their ability to stabilize metals in various oxidation states. wikipedia.org This is attributed to the soft nature of the sulfur donor atoms, which form strong covalent bonds with many metal ions. The general synthetic reaction can be represented as:

n R₂NCS₂⁻ + Mⁿ⁺ → M(S₂CNR₂)n

This reaction is widely applicable and allows for the isolation of a vast number of dithiocarbamate complexes.

While monomeric complexes are common, strategies have been developed to synthesize macrocyclic dinuclear metal complexes using dithiocarbamate ligands. These strategies often involve the use of bifunctional dithiocarbamate ligands that can bridge two metal centers. The design of the ligand is crucial, often incorporating a rigid spacer group between two dithiocarbamate moieties. This pre-organization of the ligand facilitates the formation of a macrocyclic structure upon coordination with two metal ions.

Another approach involves the self-assembly of simpler dithiocarbamate complexes into larger supramolecular structures. This can be influenced by factors such as the choice of solvent, temperature, and the presence of templating agents. The resulting dinuclear complexes can exhibit interesting magnetic and electronic properties due to the proximity of the two metal centers.

Characterization of Metal Complexes

A comprehensive suite of analytical and spectroscopic techniques is employed to fully characterize the synthesized metal complexes, providing insights into their stoichiometry, structure, and bonding.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By quantifying the percentages of carbon, hydrogen, nitrogen, and sulfur, the ratio of the ligand to the metal ion in the complex can be established. researchgate.netderpharmachemica.com This information is crucial for confirming the stoichiometry of the complex, which is often proposed based on the oxidation state of the metal ion. For example, a divalent metal ion like Zn(II) is expected to form a complex with a 1:2 metal-to-ligand ratio, and elemental analysis can confirm this. researchgate.net

Table 1: Representative Elemental Analysis Data for Dithiocarbamate Complexes

| Complex | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |

| [Cu(AMPDTC)₂Cl₂] | 26.43 | 25.53 | 4.44 | 4.4 | 6.17 | 5.99 |

| [Mn(AMPDTC)₂Cl₂] | - | - | - | - | - | - |

Note: AMPDTC refers to 2-Amino-2-methyl-1-propanol dithiocarbamate. Data for the Mn complex was not fully provided in the source. derpharmachemica.com

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a powerful tool for probing the electronic structure of dithiocarbamate complexes. The electronic spectra of these complexes typically exhibit intense absorption bands in the UV region, which are assigned to intraligand π-π* and n-π* transitions within the dithiocarbamate moiety. nih.govresearchgate.net The coordination of the ligand to a metal ion can cause shifts in the positions of these bands. More importantly, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge transfer (CT) transitions between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). nih.gov The position and intensity of these bands provide valuable information about the coordination geometry around the metal center. nih.gov For instance, the electronic spectrum of a Cu(II) dithiocarbamate complex can help distinguish between a square planar and a tetrahedral geometry.

Table 2: Key UV-Vis Absorption Bands for Dithiocarbamate Complexes

| Transition Type | Approximate Wavelength Range (nm) | Assignment |

| π-π | 250-290 | N-C=S group |

| π-π | 290-340 | S-C=S group |

| n-π* | 340-400 | Non-bonding electrons on sulfur |

| d-d/CT | 400-800 | Metal-ligand interactions |

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy is instrumental in determining the coordination mode of the dithiocarbamate ligand. The IR spectra of dithiocarbamate complexes are characterized by several key vibrational bands. A strong band in the region of 1450-1550 cm⁻¹ is attributed to the ν(C-N) stretching vibration of the thioureide bond. sysrevpharm.orgresearchgate.net The position of this band is sensitive to the nature of the substituents on the nitrogen atom and the coordination of the ligand. A single, sharp band in the 950-1050 cm⁻¹ region, corresponding to the ν(C-S) stretching vibration, is indicative of a bidentate coordination mode where both sulfur atoms are coordinated to the metal ion. researchgate.netbiotech-asia.org The appearance of new bands in the far-IR region (typically below 400 cm⁻¹) can be assigned to the ν(M-S) stretching vibrations, providing direct evidence of the metal-sulfur bond formation. sysrevpharm.org

Table 3: Characteristic IR Frequencies (cm⁻¹) for Dithiocarbamate Complexes

| Vibration | Frequency Range (cm⁻¹) | Significance |

| ν(C-N) | 1450-1550 | Indicates partial double bond character |

| ν(C-S) | 950-1050 | A single band suggests bidentate coordination |

| ν(M-S) | 300-400 | Confirms metal-sulfur bond formation |

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic properties of transition metal dithiocarbamate complexes, which in turn provides information about the number of unpaired electrons and the geometry of the complex. sysrevpharm.org For example, a high-spin octahedral Co(II) complex will have a different magnetic moment than a low-spin square planar Ni(II) complex. The effective magnetic moment (μeff) can be calculated from the measured magnetic susceptibility. nih.gov For many dithiocarbamate complexes of first-row transition metals, the magnetic moments are close to the spin-only values, indicating that the orbital contribution is largely quenched. rsc.org

Table 4: Representative Magnetic Moment Data for Dithiocarbamate Complexes

| Complex | Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry |

| [Co(L)₂(H₂O)₂] | Co(II) | 4.85 | Octahedral |

| [Ni(L)₂(H₂O)₂] | Ni(II) | 2.92 | Octahedral |

| [Cu(L)₂(H₂O)₂] | Cu(II) | 1.77 | Octahedral |

L represents a dithiocarbamate ligand. sysrevpharm.org

Molar Conductivity: Molar conductivity measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a given solvent. sysrevpharm.org By dissolving the complex in a suitable solvent like DMSO or DMF and measuring its conductivity, one can infer the charge of the complex. Low molar conductivity values are indicative of non-electrolytic complexes, suggesting that the anions (if any) are coordinated to the metal center and are not present as free ions in the solution. sysrevpharm.org This helps in confirming the proposed structure of the complex. nih.gov

Elucidation of Proposed Geometries and Coordination Modes

The geometry and coordination modes of metal complexes containing dithiocarbamate ligands, such as methyl N-(4-nitrobenzyl)dithiocarbamate, are dictated by several factors including the oxidation state and ionic radius of the central metal ion, as well as steric and electronic effects of the substituents on the dithiocarbamate moiety. nih.gov

Dithiocarbamate as a Bidentate Chelating Ligand

Dithiocarbamate anions (R₂NCS₂⁻) are highly versatile monoanionic ligands renowned for their ability to form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.netnih.gov Their primary and most common coordination mode is as a bidentate chelating ligand, where both sulfur atoms bind to the central metal ion to form a stable four-membered ring. sysrevpharm.orgresearchgate.netbaselius.ac.in This strong chelating ability is a result of the two sulfur donor atoms within the ligand structure. nih.gov

The delocalization of the nitrogen atom's lone pair of electrons into the C-S bonds gives the "thioureide" C-N bond a partial double bond character. researchgate.net This electronic feature, along with the small "bite angle" of the CS₂ group, contributes to the formation of highly stable chelate structures. sysrevpharm.orgnih.gov While other coordination modes such as monodentate (binding through one sulfur atom) and anisobidentate (asymmetric binding) are known, the symmetrical bidentate chelation is the most prevalent fashion in which these ligands bind to metals. nih.govresearchgate.netresearchgate.net

Common Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination of dithiocarbamate analogues with metal ions results in complexes with various well-defined geometries, largely dependent on the coordination number of the central metal. nih.govresearchgate.net

Octahedral Geometry: This six-coordinate geometry is commonly observed for a variety of transition metal ions. For instance, ruthenium(II) and ruthenium(III) generally adopt octahedral geometries where the dithiocarbamate acts as a bidentate (κ²) ligand. mdpi.com Similarly, iridium and cobalt(III) complexes frequently exhibit a distorted octahedral geometry. mdpi.comtandfonline.com Metal complexes with a general formula of [M(L)₂(H₂O)₂], where M can be Co(II) or Ni(II), also typically display an octahedral arrangement. researchgate.netresearchgate.net In tris-chelated complexes, such as [Co(dtc)₃], the three symmetrically chelating dithiocarbamate ligands define the octahedral geometry. mdpi.com

Square Planar Geometry: This four-coordinate geometry is characteristic of metal ions with a d⁸ electron configuration, such as palladium(II), platinum(II), and often copper(II). researchgate.netmdpi.com In complexes like [Pd(dtc)₂], the palladium(II) center is coordinated to the two sulfur atoms of two dithiocarbamate ligands, resulting in a square planar PdS₄ core. mdpi.comarabjchem.org This geometry is a recurring structural motif among palladium dithiocarbamate complexes. mdpi.com

Tetrahedral Geometry: Four-coordinate complexes may also adopt a tetrahedral geometry, particularly with metal ions like zinc(II), cadmium(II), and copper(I). nih.govrsc.orgmdpi.com For example, spectral data for certain zinc(II) complexes suggest a tetrahedral coordination environment. rsc.org The geometry can be distorted from a perfect tetrahedron due to the steric constraints imposed by the chelate ring, resulting in a "pseudo-tetrahedral" arrangement. mdpi.com

| Geometry | Coordination Number | Typical Metal Ions | Example Formulation | References |

|---|---|---|---|---|

| Octahedral | 6 | Co(II), Co(III), Ni(II), Ru(II), Ru(III), Ir(III) | [M(dtc)₃], [M(dtc)₂(H₂O)₂] | researchgate.netmdpi.comtandfonline.comresearchgate.net |

| Square Planar | 4 | Pd(II), Pt(II), Cu(II), Ni(II) | [M(dtc)₂] | mdpi.comarabjchem.orgrsc.org |

| Tetrahedral | 4 | Zn(II), Cd(II), Cu(I), Hg(II) | [M(dtc)₂] | nih.govrsc.orgmdpi.comresearchgate.net |

Investigation of Chemical Hardness and Stability of Metal-Dithiocarbamate Complexes

The principles of Hard and Soft Acids and Bases (HSAB) theory are useful for understanding the stability of metal-dithiocarbamate complexes. libretexts.org According to this theory, chemical species are classified as 'hard' or 'soft' based on factors like size, charge state, and polarizability. wikipedia.org Hard acids (small, highly charged, weakly polarizable metal ions) prefer to bind to hard bases, while soft acids (large, low charge, strongly polarizable metal ions) favor soft bases. libretexts.orgwikipedia.org

Dithiocarbamate ligands, with their sulfur donor atoms, are classified as soft bases. nih.gov This is due to the high polarizability of sulfur. Consequently, they form particularly stable complexes with soft or borderline Lewis acids, such as Pd(II), Cu(I), and Hg(II). nih.govlibretexts.org This ability to stabilize a wide range of metal oxidation states is attributed to the resonance between the soft dithiocarbamate and hard thioureide forms. nih.govnih.gov

The stability of metal-dithiocarbamate complexes is influenced by both the nature of the metal ion and the substituents on the dithiocarbamate ligand. tandfonline.comtandfonline.com For divalent transition metals, the stability of the complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org Studies on dialkyldithiocarbamates have established a stability order for the metals as Co < Ni < Pd. tandfonline.comtandfonline.com

Furthermore, the alkyl groups (R) attached to the nitrogen atom also affect the stability of the complexes. For Ni(II) and Pd(II) complexes, the stability was found to increase in the order: Me < Et < nPr < iPr. tandfonline.comtandfonline.com This trend is consistent with the increased ligand-field strength resulting in shorter metal-sulfur bond distances, with the diisopropyl complex having the shortest M-S distance and the highest stability in solution. tandfonline.com However, for cobalt(III) complexes, this trend is reversed, which may be due to interligand repulsive forces in the more crowded CoS₆ core. tandfonline.com The formation of these stable metal complexes can also inhibit the acid-catalyzed hydrolysis of the dithiocarbamate ligand, enhancing its persistence. researchgate.net

| Factor | Observed Stability Order | References |

|---|---|---|

| Metal Ion | Co < Ni < Pd | tandfonline.comtandfonline.com |

| Alkyl Group (for Ni(II) & Pd(II)) | Methyl < Ethyl < n-Propyl < Isopropyl | tandfonline.comtandfonline.com |

| Alkyl Group (for Co(III)) | Ethyl > Isopropyl > n-Propyl > Methyl | tandfonline.com |

Biological Activities and Associated Mechanistic Insights

Anticancer and Antiproliferative Activities of Related Dithiocarbamate (B8719985) Derivatives

Dithiocarbamate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and operating through multiple molecular mechanisms. nih.govspandidos-publications.com Their effectiveness is often linked to their ability to interact with cellular metals like copper, leading to the inhibition of key cellular machinery and the induction of programmed cell death. nih.govresearchgate.net

In Vitro Cytotoxicity Studies in Various Cancer Cell Lines

The anticancer potential of dithiocarbamate derivatives has been evaluated across a range of human cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects even at low concentrations.

For instance, organotin(IV) dithiocarbamate compounds have shown potent cytotoxic effects. One study on Jurkat E6.1 T-lymphoblastic leukemia cells found that six out of seven tested organotin(IV) dithiocarbamate compounds exhibited significant cytotoxicity. nih.gov Specifically, triphenyltin(IV) compounds were highly toxic with IC50 values below 1.0 µM, while diphenyltin(IV) compounds were slightly less potent, with IC50 values ranging from 1.05 to 1.45 µM. nih.gov Another study highlighted that triphenyltin(IV) alkylisopropyl dithiocarbamate compounds induced cytotoxic effects on the same cell line with IC50 values ranging from 0.03 to 0.41 µM over 24 to 72 hours of exposure. nih.gov

In a study involving chronic myelogenous leukemia (K-562) cells, triphenyltin(IV) methylisopropyldithiocarbamate and triphenyltin(IV) ethylisopropyldithiocarbamate displayed IC50 values between 0.223 and 0.677 µM over 24 to 72 hours. scialert.net Furthermore, organotin(IV) compounds of N-methyl-N-benzyl dithiocarbamate were tested against the A549 human lung carcinoma cell line, showing significant toxicity with IC50 values of 0.80 µM and 2.77 µM for two different compounds. jobiost.comresearchgate.net

The cytotoxicity of dithiocarbamates is not limited to leukemia and lung cancer. Studies on phthalazinone-dithiocarbamate hybrids have shown antiproliferative activity against human ovarian carcinoma (A2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines. mdpi.com Similarly, sulfonamide-derived dithiocarbamate gold(I) complexes have been shown to be active against Caco-2 colon cancer cells. mdpi.com Zinc(II) complexes of dithiocarbamate have also been noted for their cytotoxic effects against MRC5-SV2 cancer cells. researchgate.net

Table 1: In Vitro Cytotoxicity (IC50) of Various Dithiocarbamate Derivatives in Cancer Cell Lines

| Compound/Derivative Type | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Triphenyltin(IV) dithiocarbamates | Jurkat E6.1 | T-lymphoblastic Leukemia | <1.0 | nih.gov |

| Diphenyltin(IV) dithiocarbamates | Jurkat E6.1 | T-lymphoblastic Leukemia | 1.05 - 1.45 | nih.gov |

| Triphenyltin(IV) alkylisopropyl dithiocarbamates | Jurkat E6.1 | T-lymphoblastic Leukemia | 0.03 - 0.41 | nih.gov |

| Triphenyltin(IV) methylisopropyldithiocarbamate | K-562 | Chronic Myelogenous Leukemia | 0.223 - 0.660 | scialert.net |

| Triphenyltin(IV) ethylisopropyldithiocarbamate | K-562 | Chronic Myelogenous Leukemia | 0.306 - 0.677 | scialert.net |

| Dibutyltin(IV) N-methyl-N-benzyldithiocarbamate | A549 | Lung Carcinoma | 0.80 | jobiost.comresearchgate.net |

| Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate | A549 | Lung Carcinoma | 2.77 | jobiost.comresearchgate.net |

| Phthalazinone-dithiocarbamate hybrids | A2780, NCI-H460, MCF-7 | Ovarian, Lung, Breast | Data available in source | mdpi.com |

Elucidation of Molecular Mechanisms of Action

The anticancer activity of dithiocarbamates is underpinned by their ability to interfere with critical cellular processes, primarily through proteasome inhibition and apoptosis induction. nih.gov

Proteasomal Activity Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Its inhibition can lead to the accumulation of regulatory proteins, triggering apoptosis. nih.gov Dithiocarbamates, by complexing with cellular copper, can form potent proteasome inhibitors. nih.govresearchgate.net This inhibition disrupts the delicate balance of intracellular proteins, shifting cellular signals towards apoptosis and tumor suppression. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Dithiocarbamates and their metal complexes have been shown to induce apoptosis in various cancer cells. nih.gov For example, treatment of K-562 leukemia cells with triphenyltin(IV) dithiocarbamate derivatives led to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. scialert.net Similarly, zinc dithiocarbamate complexes can induce morphological changes and apoptosis in cancer cells. mdpi.com The induction of apoptosis can also be mediated through the inhibition of enzymes responsible for cancer growth, alteration of reactive oxygen species production, or direct action on the mitochondria. nih.gov One mechanism involves the direct inhibition of the processing of caspase-3, a key executioner enzyme in the apoptotic pathway, through thiol oxidation by dithiocarbamate disulfides. dntb.gov.ua

Investigation as Prodrugs

The nitro group in compounds like methyl N-(4-nitrobenzyl)dithiocarbamate makes them candidates for investigation as prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.govnih.gov GDEPT is a targeted cancer therapy strategy where a non-toxic prodrug is administered systemically and is then converted into a potent cytotoxic agent specifically within tumor cells that have been engineered to express a foreign enzyme. frontiersin.org

In this context, the enzyme nitroreductase (NTR), which is not typically found in human cells, can be delivered to tumor cells via a gene vector. frontiersin.org The NTR enzyme can then reduce the nitro group of a prodrug, such as a nitroaromatic compound, to a cytotoxic amine or hydroxylamine derivative. nih.govfrontiersin.org This localized activation minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site. frontiersin.org

Several studies have explored nitrobenzyl and nitroheterocyclic carbamate (B1207046) prodrugs for use with NTR-mediated GDEPT. nih.govnih.gov These prodrugs are designed to release a potent effector molecule upon reduction by NTR. nih.gov While challenges related to pharmacokinetics and in vivo efficacy remain, the principle of using NTR to activate nitroaromatic prodrugs represents a promising avenue for developing more targeted and selective cancer therapies. nih.govnih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Dithiocarbamates have long been recognized for their broad-spectrum antimicrobial properties, with applications in treating both bacterial and fungal infections. nih.govscholarsresearchlibrary.com

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Dithiocarbamate derivatives have demonstrated efficacy against a variety of bacterial pathogens. nih.govnih.gov Studies have shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. scholarsresearchlibrary.comlpnu.ua

The antibacterial activity can be influenced by the specific chemical structure of the dithiocarbamate and whether it is complexed with a metal ion. mdpi.compjoes.com For example, in some studies, metal complexes of dithiocarbamates showed enhanced activity compared to the free ligand, an effect attributed to chelation which can increase the lipophilicity of the compound and facilitate its transport across microbial cell membranes. pjoes.comscirp.org One study found that N-alkyl-N-phenyl dithiocarbamate ligands and their tin complexes were active against Staphylococcus aureus and Escherichia coli. lpnu.uaresearchgate.net Another recent study highlighted that derivatizing N,N-dimethyldithiocarbamate (DMDC) could yield potent copper-dependent bactericidal agents against pathogenic Streptococcus species. frontiersin.org

Table 2: Antibacterial Activity of Selected Dithiocarbamate Derivatives

| Compound/Derivative | Bacterial Strain | Gram Type | Observed Activity | Source |

|---|---|---|---|---|

| Dithiocarbamate-containing piperazine derivative (4f) | E. coli, B. subtilis | Gram-Negative, Gram-Positive | MIC = 2.5 mg/mL | nih.gov |

| N-alkyl-N-phenyl dithiocarbamate complexes | S. aureus, E. coli | Gram-Positive, Gram-Negative | Active | lpnu.uaresearchgate.net |

| Organotin(IV) N-ethyl-N-phenyl dithiocarbamate complexes | B. cereus, S. aureus, E. coli, P. aeruginosa, K. pneumonia | Gram-Positive, Gram-Negative | Active at 50 µg/mL | pjoes.com |

| Sodium N-benzyl-N-methyldithiocarbamate (with copper) | Streptococcus pneumoniae | Gram-Positive | Bactericidal | frontiersin.org |

Efficacy against Fungal Strains

In addition to their antibacterial properties, dithiocarbamates are also effective antifungal agents. nih.govmdpi.com They have been tested against a range of pathogenic fungi, including yeast-like fungi such as Candida albicans and molds like Aspergillus niger. scholarsresearchlibrary.com

The antifungal activity of these compounds can be significant. For example, certain dithiocarbamate-containing piperazine derivatives showed potent antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.625 mg/mL against Trichosporon asahii. nih.gov Studies on metal complexes of dithiocarbamates have also reported fungicidal activity against various strains. scholarsresearchlibrary.commdpi.com The presence of a nitro group, as in this compound, may contribute to antifungal activity, as other nitro-containing compounds like methyl 3,5-dinitrobenzoate have shown efficacy against Candida albicans. nih.gov Thiosemicarbazone derivatives, which share structural similarities, have also been investigated as potential antifungal agents. mdpi.com

Proposed Mechanisms of Antimicrobial Action (e.g., Metallodrug Degradation and Metal Ion Release)

The antimicrobial action of dithiocarbamates, including this compound, is multifaceted and often involves their strong ability to chelate metal ions essential for microbial survival and enzymatic function. As metal-binding compounds, dithiocarbamates can disrupt cellular processes by sequestering vital metal ions like zinc, copper, and iron, thereby inhibiting metalloenzymes that are crucial for bacterial respiration, DNA synthesis, and detoxification of reactive oxygen species.

One proposed mechanism involves the formation of metal-dithiocarbamate complexes that possess enhanced antimicrobial activity compared to the dithiocarbamate ligand alone. These metallodrugs can penetrate microbial cells more effectively. Once inside, the complex can act as a pro-drug, undergoing degradation or redox reactions that release the metal ion and the dithiocarbamate ligand. This intracellular release of metal ions can lead to toxic concentrations, disrupting cellular homeostasis and leading to cell death. For instance, gold(III)-dithiocarbamate complexes have been shown to exert antibacterial effects by inhibiting the thioredoxin reductase (TrxR) system and disrupting the cell membrane.

Furthermore, dithiocarbamates can interfere with enzymes containing essential zinc ions, such as metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in some bacteria. By binding to the zinc ions in the active site of these enzymes, dithiocarbamates can inhibit their function and restore susceptibility to β-lactam antibiotics. This action involves the dithiocarbamate coordinating with the zinc cofactor, thereby inactivating the enzyme.

Enzyme Inhibition Studies

Dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs are involved in various physiological processes, and their inhibition has therapeutic applications. The inhibitory action of dithiocarbamates stems from the direct interaction of the dithiocarbamate moiety with the Zn(II) ion located in the active site of the enzyme.

The established binding mechanism, confirmed by X-ray crystallography of hCA II adducts, shows that the dithiocarbamate anion coordinates to the zinc ion in a monodentate fashion through one of its sulfur atoms. This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The inhibitor-bound complex forms a tetrahedral geometry around the zinc ion, effectively blocking the active site and preventing the substrate (carbon dioxide) from accessing it. This direct binding to the catalytic metal ion is a hallmark of potent, zinc-binding inhibitors. Various dithiocarbamate derivatives have demonstrated low nanomolar inhibition constants (Kᵢ) against several human (h) CA isoforms, including hCA I, II, IX, and XII.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key strategy for treating conditions like Alzheimer's disease. nih.gov Dithiocarbamates have been investigated as potential AChE inhibitors due to their structural similarities to carbamates, a known class of AChE inhibitors. researchgate.net

Studies involving the synthesis and evaluation of various dithiocarbamate derivatives have been conducted to explore their anticholinesterase activity. nih.gov While some series of dithiocarbamates have been synthesized and tested, they have generally shown low inhibitory potency against AChE. researchgate.net However, specific structural modifications, such as those in a series of 4-(trifluoromethyl)benzyl dithiocarbamates, have yielded compounds with more significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov For instance, certain N,N-disubstituted dithiocarbamate derivatives within this series displayed IC₅₀ values in the sub-micromolar to low micromolar range, indicating that the nature of the substituents on the nitrogen atom is crucial for potent inhibition. nih.gov

Table 1: AChE and BuChE Inhibition by select 4-(trifluoromethyl)benzyl dithiocarbamate derivatives This table presents data for related dithiocarbamate compounds to illustrate the potential for AChE inhibition within this chemical class.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 2f | 0.74 ± 0.001 | 1.39 ± 0.041 |

| 2g | 0.53 ± 0.001 | 3.64 ± 0.072 |

| 2j | 0.89 ± 0.002 | > 50 |

| Donepezil (Standard) | 0.048 ± 0.001 | 7.88 ± 0.52 |

Source: Adapted from Synthesis and biological evaluation of a series of dithiocarbamates as new cholinesterase inhibitors. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation. frontiersin.orgdovepress.com Its overexpression in cancer creates an immunosuppressive environment, making it a significant target for cancer immunotherapy. frontiersin.orgdovepress.com

While data on this compound is not specifically available, related dithiocarbamates, particularly those derived from natural products like brassinin, have been identified as IDO1 inhibitors. acs.org Furthermore, novel indole-dithiocarbamate compounds have been synthesized and evaluated for biological activity. nih.gov

Computational docking studies have explored the binding mechanism of dithiocarbamate inhibitors with IDO1. acs.org These models suggest that the indole or a similar aromatic ring of the inhibitor typically occupies a region of the active site known as pocket A. The dithiocarbamate moiety, in turn, is positioned in pocket B. acs.org This binding mode differs from other inhibitors that coordinate directly with the heme iron; instead, it suggests an occupancy of the substrate-binding site that sterically hinders the natural substrate, tryptophan, from binding. acs.org

Antioxidant Activities and Mechanistic Assays (e.g., DPPH, Nitric Oxide Scavenging, Reducing Power, Hydrogen Peroxide Scavenging)

Dithiocarbamates are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate redox-active metal ions. f1000research.com The antioxidant potential of compounds like this compound can be evaluated through various in vitro mechanistic assays.

DPPH Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, converting it to a non-radical form. This conversion is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. Many dithiocarbamate derivatives have demonstrated significant DPPH scavenging activity. mdpi.com

Nitric Oxide (NO) Scavenging Assay : This method assesses the compound's ability to compete with oxygen to react with nitric oxide generated from a source like sodium nitroprusside. By scavenging NO, the antioxidant prevents the formation of nitrite and peroxynitrite, which are reactive nitrogen species. The quantity of remaining nitrite is measured using the Griess reagent.

Reducing Power Assay : This assay evaluates the ability of a compound to donate an electron and reduce an oxidant. In a common version of this assay, the antioxidant reduces the Fe³⁺/ferricyanide complex to its ferrous (Fe²⁺) form. The amount of Fe²⁺ formed is monitored by measuring the formation of Perl's Prussian blue at 700 nm. A higher absorbance indicates greater reducing power.

Hydrogen Peroxide (H₂O₂) Scavenging Assay : This assay determines the capacity of a compound to decompose hydrogen peroxide, a non-radical reactive oxygen species, into water, thereby preventing it from generating more harmful radicals like the hydroxyl radical. The remaining H₂O₂ concentration is typically measured spectrophotometrically.

The dithiocarbamate functional group contributes significantly to these activities through the redox-active sulfur atoms, which can readily participate in electron or hydrogen atom transfer reactions to neutralize free radicals.

Anti-inflammatory Activities

Dithiocarbamates, as a class, are recognized for their potent anti-inflammatory effects. f1000research.commdpi.com A primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. f1000research.commdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. f1000research.com

In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to initiate the transcription of pro-inflammatory mediators. Dithiocarbamates can prevent this activation, thereby downregulating the inflammatory cascade. mdpi.com

Studies on related indole-dithiocarbamate compounds have demonstrated their ability to significantly inhibit the release of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from LPS-stimulated cells. nih.gov Some of these compounds showed dose-dependent inhibition with IC₅₀ values in the nanomolar range, highlighting their high potency. nih.gov This inhibition of cytokine production is a direct consequence of suppressing inflammatory signaling pathways like NF-κB. By mitigating the production of these key mediators, dithiocarbamates can effectively reduce the severity of inflammatory responses. nih.govfrontiersin.org

Anthelmintic Activities (e.g., against Echinococcus multilocularis Metacestode Vesicles)nih.gov

Recent in vitro studies have highlighted the potential of dithiocarbamate derivatives as promising anthelmintic agents against the metacestode stage of the fox tapeworm, Echinococcus multilocularis, the causative agent of alveolar echinococcosis. nih.govnih.gov While research on this compound is part of a broader investigation into this class of compounds, structure-activity relationship (SAR) analyses have provided critical insights into the molecular features required for anti-echinococcal activity.

A key finding from these studies is the significance of a substituted benzyl (B1604629) group attached to the dithiocarbamate core. Specifically, research has demonstrated that a S-2-hydroxy-5-nitro benzyl moiety is crucial for the compound's activity against E. multilocularis metacestode vesicles. nih.govnih.gov Derivatives lacking this specific substitution pattern were found to be inactive. This suggests that the presence and position of the nitro group on the benzyl ring, similar to that in this compound, is a critical determinant for its potential anthelmintic effects.

In a screening of 51 dithiocarbamate derivatives, five compounds exhibited activity against E. multilocularis metacestode vesicles following a five-day incubation period in a damage marker release assay. nih.govnih.gov Among the active compounds, two with low toxicity in mammalian cells, Schl-32.315 and Schl-33.652, underwent further evaluation to determine their half-maximal inhibitory concentrations (IC50).

The mechanistic insights into the anthelmintic action of dithiocarbamates suggest that their efficacy is linked to their strong metal-binding capacity. epa.gov These compounds are known to act as inhibitors of metal-dependent and sulfhydryl enzyme systems, which are vital for the parasite's survival. The chelation of essential metal ions can disrupt numerous physiological processes within the parasite, leading to its damage and death. While the precise molecular targets within E. multilocularis are still under investigation, the established mechanism of action for dithiocarbamates in other biological systems points towards enzymatic inhibition as a primary mode of anthelmintic activity. epa.gov

The table below summarizes the in vitro activity of two notable dithiocarbamate derivatives against E. multilocularis.

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| Schl-32.315 | Metacestode Vesicles | 41.6 ± 3.2 |

| Schl-32.315 | Germinal Layer Cells | 27.0 ± 4.2 |

| Schl-33.652 | Metacestode Vesicles | 4.3 ± 1 |

| Schl-33.652 | Germinal Layer Cells | 24.7 ± 11.5 |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on Biological and Chemical Activities

The potency and selectivity of dithiocarbamate (B8719985) derivatives can be finely tuned by strategic modifications of the substituents on the nitrogen and sulfur atoms, as well as the benzyl (B1604629) ring.

The 4-nitrobenzyl group is a critical pharmacophore in methyl N-(4-nitrobenzyl)dithiocarbamate, significantly influencing its biological activity. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule. This electronic influence can affect the molecule's ability to interact with biological targets.

The position of the nitro group on the benzyl ring is crucial. While direct comparative studies on the isomers of N-(nitrobenzyl)dithiocarbamates are not extensively available, research on related nitroaromatic compounds suggests that the position of the nitro group can significantly impact biological activity. For instance, in nitrobenzene (B124822) derivatives, the toxicity can vary between ortho, meta, and para isomers. It is plausible that the para position in this compound is optimal for interaction with specific biological targets, potentially by influencing the orientation of the molecule within a binding site. Studies on 4-nitrobenzyl carbamates have shown that the 4-nitrobenzyl moiety can act as a trigger for the release of cytotoxic agents, a mechanism that could be relevant for dithiocarbamate analogues.

Table 1: Illustrative Impact of Substituents on the Benzyl Moiety on Cytotoxicity

| Compound | Substituent on Benzyl Ring | Cell Line | IC50 (µM) |

| Analog A | 4-Nitro | HeLa | 0.31 ± 0.09 |

| Analog B | Unsubstituted Benzyl | HeLa | > 10 |

Note: Data is illustrative and based on findings for related dithiocarbamate derivatives to demonstrate the principle.

The nature of the substituent on the nitrogen atom of the dithiocarbamate core plays a pivotal role in determining the compound's lipophilicity, steric profile, and ultimately, its biological activity. In the case of this compound, the N-methyl group is a relatively small and simple alkyl substituent.

Studies comparing N-alkyl with N-aryl dithiocarbamates have shown that this choice can dramatically alter the compound's properties. For instance, increasing the length of the N-alkyl chain can influence cytotoxicity. Shorter alkyl substituents have been shown to enhance the cytotoxic effect of some organotin(IV) dithiocarbamate compounds. In contrast, bulkier groups, such as a phenyl group (N-phenyl), can introduce different electronic and steric interactions, potentially leading to altered target specificity or potency. The presence of a phenyl group can enhance lipophilicity and may result in π-π stacking interactions with biological targets. Research on N-methyl-N-phenyl dithiocarbamate complexes has demonstrated their potential as antifungal and antiviral agents. The toxicity of dithiocarbamates has been shown to decrease with a greater molecular weight and the number of benzene (B151609) rings in some instances. mdpi.com

Table 2: Comparative Activity of N-Substituted Dithiocarbamate Analogs

| Compound | N-Substituent | Target/Assay | Activity Metric |

| N-benzyl-N-methyldithiocarbamate | Methyl, Benzyl | E. coli growth inhibition | EC50 = 23.5 µg/mL |

| N,N-dibenzyldithiocarbamate | Dibenzyl | E. coli growth inhibition | EC50 = 1,269.9 µg/mL |

Source: Adapted from studies on the in vitro toxicity of various dithiocarbamates. mdpi.com

The dithiocarbamate moiety is typically a salt or is coordinated to a metal. However, the synthesis of S-alkyl or S-benzyl esters of dithiocarbamic acids introduces another point of modification that can significantly impact biological activity. The "S-substituent" effectively caps (B75204) the reactive dithiocarbamate group, which can alter its chelating properties and its interaction with biological thiols.

The introduction of an S-benzyl group, for instance, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The nature of the substituent on the S-benzyl ring can further modulate this effect. Electron-donating or electron-withdrawing groups on the S-benzyl ring can influence the electronic character of the sulfur atoms and, consequently, the molecule's reactivity. Research on S-benzyl dithiocarbamates has highlighted their potential as treatments for Alzheimer's disease. acs.org The synthesis of S-alkyl and S-benzyl dithiocarbamates from various precursors is an active area of research, indicating the importance of this class of compounds in medicinal chemistry. tandfonline.com

Table 3: Influence of S-Substituents on Biological Activity

| Compound | S-Substituent | Biological Target/Activity |

| S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate metal complexes | S-benzyl with further substitution | Antibacterial activity |

| S-alkyl dithiocarbamates | Various S-alkyl groups | Antifungal and herbicidal activity |

Note: This table provides a conceptual overview based on findings from related dithiocarbamate structures.

Significance of Conformational Flexibility in Structure-Activity Relationships

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to interact with a biological target. Flexible molecules can adopt a variety of shapes, only one of which may be the "bioactive conformation" that fits perfectly into the target's binding site. The N-benzyl bond in this compound allows for considerable rotational freedom, meaning the 4-nitrobenzyl group can orient itself in multiple ways relative to the dithiocarbamate core.

This conformational flexibility can be a double-edged sword. While it allows the molecule to adapt to different binding pockets, there is an energetic cost to adopting a specific bioactive conformation. Designing more rigid analogs, through a strategy known as conformational restriction, can lock the molecule into its active shape, potentially leading to increased potency and selectivity. nih.govresearchgate.net Computational studies, such as conformational analysis, can help to predict the likely bioactive conformation and guide the design of these more rigid molecules. mdpi.com

Molecular Hybridization as a Strategic Approach in Dithiocarbamate Drug Design

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. nih.gov This approach aims to create a new chemical entity with a synergistic or multi-target activity profile. The dithiocarbamate scaffold is an excellent platform for molecular hybridization due to its synthetic tractability and inherent biological activity.

In the context of this compound, the 4-nitrobenzyl moiety can be considered one pharmacophore, potentially responsible for specific interactions or acting as a prodrug trigger, while the dithiocarbamate core is another, known for its metal-chelating and redox-modulating properties. By replacing the N-methyl group with a more complex, biologically active fragment, novel hybrid molecules with enhanced or entirely new therapeutic properties can be generated. For example, hybrids of dithiocarbamates with quinoline (B57606) have been synthesized and shown to act as tubulin polymerization inhibitors with potent anticancer activity. nih.govproquest.com This strategy opens up vast possibilities for creating next-generation dithiocarbamate-based drugs.

Principles of Chelation and the Enhancement of Biological Activity in Metal Complexes

A defining characteristic of dithiocarbamates is their exceptional ability to act as chelating agents, forming stable complexes with a wide variety of metal ions. nih.gova2zjournals.com The two sulfur atoms of the dithiocarbamate group can bind to a metal center, forming a stable ring structure. This chelation can dramatically alter the biological properties of both the dithiocarbamate ligand and the metal ion.

The formation of a metal complex can enhance the biological activity of the dithiocarbamate ligand through several mechanisms. Chelation can increase the lipophilicity of the complex, facilitating its transport across cell membranes. The metal itself may possess intrinsic biological activity that is potentiated upon complexation. Furthermore, the geometry and electronic properties of the metal complex can be tailored by the choice of the metal ion and the substituents on the dithiocarbamate ligand, allowing for the fine-tuning of its interaction with biological targets. For example, copper and zinc complexes of dithiocarbamates have shown significant anticancer activity, often exceeding that of the free ligand. mdpi.comnih.gov The enhanced cytotoxicity of these complexes is thought to be related to their ability to inhibit the proteasome and induce apoptosis. a2zjournals.com

Table 4: Comparative Cytotoxicity of a Dithiocarbamate Ligand and its Metal Complex

| Compound | Cell Line | IC50 (µg/mL) |

| Arginine dithiocarbamate | T47D (Breast Cancer) | > 100 |

| Zn(II) arginine dithiocarbamate | T47D (Breast Cancer) | 3.16 |

Source: Data from a study on the cytotoxicity of Zn(II) arginine dithiocarbamate. nih.gov

Computational Approaches for SAR Elucidation and Predictive Modeling (e.g., Molecular Docking, QSAR)

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are widely applied to the broader class of dithiocaramates to elucidate their structure-activity relationships (SAR) and to predict their biological activities. These computational techniques are instrumental in rational drug design, allowing for the efficient screening of compounds and the optimization of lead structures.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (such as a dithiocarbamate derivative) into the active site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which is often represented by a docking score.

For instance, in a study on a series of 4-aminoantipyrine (B1666024) dithiocarbamates, molecular docking was employed to understand their interactions with a target receptor. The docking scores, which are a measure of the predicted binding affinity, were calculated for several derivatives. It was observed that increasing the number of carbon atoms in the alkyl chain from methyl to propyl led to an increase in the docking score, suggesting a more favorable interaction with the receptor. However, a further increase in the chain length resulted in a decrease in the docking score. This suggests that the binding pocket has a limited size and that bulky substituents may cause steric hindrance.

The docking analysis also revealed the importance of hydrophobic interactions in the binding of these dithiocarbamate derivatives. The 4-aminoantipyrine and dithiocarbamate moieties were found to occupy a hydrophobic groove in the active site, forming van der Waals contacts with hydrophobic residues. The most active compound in this series, which contained a benzyl group, exhibited the highest docking score, which was attributed to the favorable hydrophobic interactions of the phenyl ring. wjpsonline.com

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The results would provide insights into its potential binding orientation, key interactions with amino acid residues, and a predicted binding affinity. This information would be invaluable for designing more potent analogs.

Table 1: Hypothetical Docking Scores of Dithiocarbamate Derivatives

| Compound | Docking Score (kcal/mol) |

|---|---|

| This compound | -6.2 |

| Ethyl N-(4-nitrobenzyl)dithiocarbamate | -6.5 |

| Propyl N-(4-nitrobenzyl)dithiocarbamate | -6.8 |

| Butyl N-(4-nitrobenzyl)dithiocarbamate | -6.4 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a regression or classification model that can be used to predict the activity of new, unsynthesized compounds.

In a study on dithiocarbamate derivatives as inhibitors of carbonic anhydrases, QSAR models were developed for four different isoforms of the enzyme. tandfonline.com These models were based on a dataset of 25 dithiocarbamate compounds and used a variety of physicochemical descriptors, including hydrophobic, electronic, steric, topological, and shape parameters. The predictive power of the QSAR models was validated using statistical methods, and the resulting equations were used to predict the inhibitory activity of 22 new dithiocarbamate derivatives. tandfonline.com

The statistical quality of the QSAR models is typically assessed by several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A high r² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability for new compounds.

A QSAR study on this compound and its analogs would involve compiling a dataset of compounds with their experimentally determined biological activities. A variety of molecular descriptors would then be calculated for each compound, and statistical methods would be used to develop a QSAR model that correlates these descriptors with the observed activities. Such a model could then be used to predict the activity of novel derivatives and to guide the synthesis of compounds with improved potency.

Table 2: Statistical Parameters of a Hypothetical QSAR Model for Dithiocarbamate Derivatives

| Parameter | Value |

|---|---|

| r² (correlation coefficient) | 0.85 |

| q² (cross-validated correlation coefficient) | 0.72 |

| Standard Error of Prediction | 0.35 |

| F-statistic | 55.6 |

In another example, a 3D-QSAR analysis was performed on dithiocarbamate fungicides to understand their inhibitory effect on the human aromatase CYP19A1. tandfonline.com This study revealed that the hydrogen bond acceptor and donor capabilities of the dithiocarbamate molecules play a critical role in their binding to the enzyme. tandfonline.com The resulting pharmacophore model can be used to design new dithiocarbamates with enhanced inhibitory potency.

Computational approaches such as molecular docking and QSAR are powerful tools for elucidating the SAR of dithiocarbamate derivatives and for designing new compounds with desired biological activities. While specific studies on this compound may be limited, the application of these methods to this compound and its analogs holds great promise for the development of novel therapeutic agents.

Advanced Research Applications and Future Directions of this compound

This compound belongs to the versatile class of chemical compounds known as dithiocarbamates (DTCs). These compounds, characterized by the functional group R₂NCS₂⁻, are noted for their ease of synthesis and their strong ability to chelate with metal ions. mdpi.comnih.gov While specific research on this compound is focused, its properties and potential applications can be understood within the broader context of extensive research into the dithiocarbamate scaffold. The applications of this class of compounds span across analytical chemistry, materials science, medicine, and environmental science.

Q & A

Basic: What are the standard synthetic routes for methyl N-(4-nitrobenzyl)dithiocarbamate, and what key parameters influence yield?

Answer:

The synthesis typically involves reacting N-(4-nitrobenzyl)amine with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) in ethanol at 25°C. Sodium dithiocarbamate intermediates are formed first, followed by methylation to introduce the methyl group. Critical parameters include:

- Stoichiometry: A 1:1 molar ratio of amine to CS₂ ensures minimal side-product formation.

- Temperature: Reactions conducted at 25°C prevent thermal decomposition of intermediates .

- Solvent Choice: Ethanol facilitates solubility of both amine and CS₂, improving reaction homogeneity.

Advanced: How can reaction conditions be optimized to enhance yield and purity of this compound?

Answer:

Optimization strategies include:

- Factorial Design of Experiments (DoE): Systematic variation of temperature (20–30°C), solvent polarity (ethanol vs. methanol), and base concentration (1–2 eq NaOH) to identify optimal conditions .

- Alternative Methylation Agents: Testing methyl iodide vs. dimethyl sulfate for higher selectivity.

- Purification Techniques: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate high-purity products .

Basic: What spectroscopic and analytical methods confirm the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H NMR identifies the methyl group (δ ~3.3 ppm) and nitrobenzyl aromatic protons (δ ~7.5–8.2 ppm). ¹³C NMR confirms the dithiocarbamate moiety (C=S signals at δ ~190–210 ppm) .

- FT-IR: Strong absorptions at ~1450–1500 cm⁻¹ (C-N stretch) and ~950–1250 cm⁻¹ (C=S vibrations) .

- Mass Spectrometry: ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: How do structural modifications (e.g., substituents on the benzyl group) influence antifungal activity?

Answer:

- Electron-Withdrawing Groups (EWGs): The nitro group at the para position enhances bioactivity by increasing electrophilicity, improving interactions with fungal enzymes like cytochrome P450 .

- Comparative Studies: Analogues with methoxy (electron-donating) substituents show reduced activity, confirming the importance of EWGs in potency .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis correlates logP values and Hammett σ constants with IC₅₀ data to predict activity trends .

Methodological: How to design a robust assay for evaluating fungicidal activity?

Answer:

- Agar Dilution Method: Prepare serial dilutions of the compound in potato dextrose agar, inoculate with Candida albicans or Aspergillus niger, and measure minimum inhibitory concentration (MIC) after 48–72 hours .

- Time-Kill Curves: Assess dynamic activity by sampling at intervals (0–24 hrs) and plating on agar to quantify colony-forming units (CFUs).

- Control Experiments: Include fluconazole as a positive control and solvent-only negative controls to validate assay reliability .

Advanced: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

- Standardize Assay Conditions: Variations in microbial strains, incubation times, or solvent systems (e.g., DMSO vs. ethanol) can skew results. Cross-validate using CLSI (Clinical and Laboratory Standards Institute) guidelines .

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Mechanistic Studies: Use molecular docking or enzyme inhibition assays (e.g., CYP51 inhibition) to correlate bioactivity with specific molecular targets .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation.

- Waste Disposal: Neutralize residual CS₂ or methylating agents with 10% sodium bicarbonate before disposal .

- First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced: How to investigate the compound’s mechanism of action using computational methods?

Answer:

- Molecular Dynamics Simulations: Model interactions with fungal membrane proteins (e.g., ergosterol biosynthesis enzymes) to identify binding sites .

- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict reactivity and stability .

- In Silico ADMET Profiling: Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, CYP inhibition) for lead optimization .

Methodological: How to validate the reproducibility of synthesis protocols?

Answer: